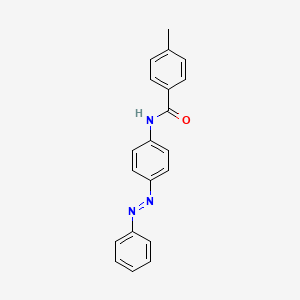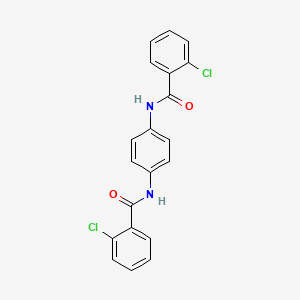![molecular formula C20H22IN3O4 B11693749 4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11693749.png)
4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2E)-2-(3,4-dimetoxi-bencilideno)hidrazinil]-N-(4-yodo-2-metilfenil)-4-oxobutanamida es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un grupo hidrazinil, una porción dimetoxi-bencilideno y un grupo yodo-metilfenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-[(2E)-2-(3,4-dimetoxi-bencilideno)hidrazinil]-N-(4-yodo-2-metilfenil)-4-oxobutanamida generalmente implica la condensación de 3,4-dimetoxi-benzaldehído con derivados de hidracina en condiciones controladasEl paso final implica la formación de la estructura oxobutanamida a través de reacciones de formación de enlace amida .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, utilizando reactores automatizados y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de catalizadores y técnicas avanzadas de purificación como la cromatografía y la cristalización son comunes en entornos industriales para lograr la calidad de producto deseada .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-[(2E)-2-(3,4-dimetoxi-bencilideno)hidrazinil]-N-(4-yodo-2-metilfenil)-4-oxobutanamida se somete a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazinil en aminas.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden modificar los anillos aromáticos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios electrófilos y nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas, solventes como etanol o diclorometano y catalizadores para facilitar las reacciones .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, la reducción puede producir aminas y las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos .
Aplicaciones Científicas De Investigación
4-[(2E)-2-(3,4-dimetoxi-bencilideno)hidrazinil]-N-(4-yodo-2-metilfenil)-4-oxobutanamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como precursor de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en varios procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-[(2E)-2-(3,4-dimetoxi-bencilideno)hidrazinil]-N-(4-yodo-2-metilfenil)-4-oxobutanamida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y vías exactos pueden variar según la aplicación específica y el contexto biológico .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-{[(2E)-2-(3,4-dimetoxi-bencilideno)hidrazinoacetil]amino}-N-(4-metilfenil)benzamida
- Ácido 4-{(2E)-2-[4-(benciloxi)-3,5-dimetoxi-bencilideno]hidrazino}benzoico
Singularidad
4-[(2E)-2-(3,4-dimetoxi-bencilideno)hidrazinil]-N-(4-yodo-2-metilfenil)-4-oxobutanamida es única debido a la presencia del grupo yodo-metilfenilo, que imparte propiedades químicas y biológicas distintas. Esta característica estructural la diferencia de otros compuestos similares y contribuye a sus aplicaciones y reactividad específicas .
Propiedades
Fórmula molecular |
C20H22IN3O4 |
|---|---|
Peso molecular |
495.3 g/mol |
Nombre IUPAC |
N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide |
InChI |
InChI=1S/C20H22IN3O4/c1-13-10-15(21)5-6-16(13)23-19(25)8-9-20(26)24-22-12-14-4-7-17(27-2)18(11-14)28-3/h4-7,10-12H,8-9H2,1-3H3,(H,23,25)(H,24,26)/b22-12+ |
Clave InChI |
AGKDGYBZHPOFJX-WSDLNYQXSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11693673.png)
![17-(2-Chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11693681.png)
![(2,2-Dichloro-1-methylcyclopropyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11693683.png)


![N'-[(E)-cyclohex-3-en-1-ylmethylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide](/img/structure/B11693719.png)

![2-[(2E)-2-(1-pentylpyridin-2-ylidene)ethylidene]propanedinitrile](/img/structure/B11693733.png)
![5-nitro-2-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11693737.png)
![methyl 4-{(2Z)-2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B11693739.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11693747.png)
![4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzamide](/img/structure/B11693755.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11693762.png)
